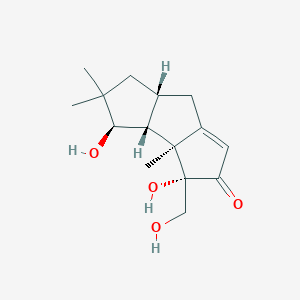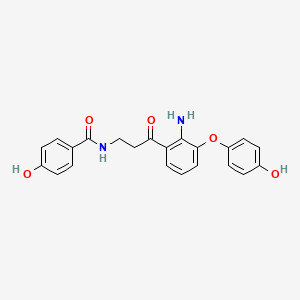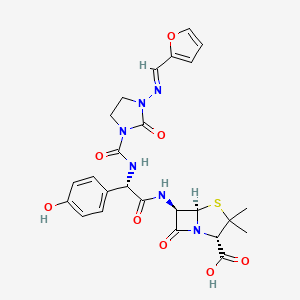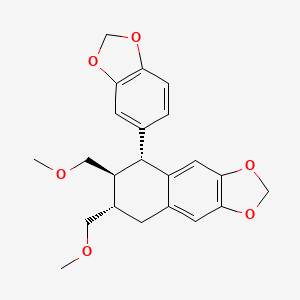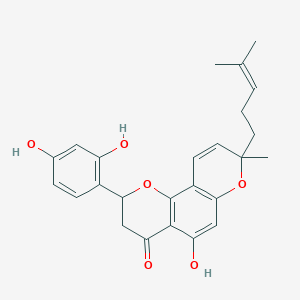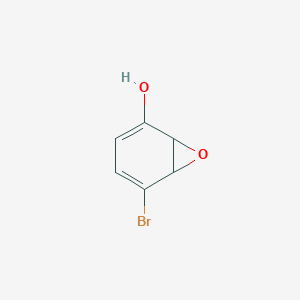
4-Bromophenol-2,3-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenol-2,3-epoxide is an epoxide.
4-Bromophenol-2, 3-epoxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms).
Wissenschaftliche Forschungsanwendungen
Oxidation in Water Treatment
4-Bromophenol-2,3-epoxide is relevant in the context of water treatment. Studies have explored its oxidation kinetics and the formation of potentially harmful byproducts. For instance, Luo et al. (2019) investigated the oxidation of 2,4-bromophenol (a related compound) in water treatment, examining the formation of bromate and brominated polymeric products during UV/persulfate and UV/hydrogen peroxide processes. They highlighted the importance of understanding these reactions due to the enhanced toxicological effects of the byproducts compared to the bromophenols precursors (Luo et al., 2019).
Synthesis of Chemical Compounds
This compound is also significant in the synthesis of various chemical compounds. Li et al. (2014) reported on the regioselective synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides, utilizing palladium-catalyzed carbonylation. This highlights its role in facilitating complex chemical reactions (Li et al., 2014).
Interaction with Metal Complexes
The interaction of this compound with metal complexes has been studied, particularly in the context of CO2 fixation. Ikiz et al. (2015) synthesized new ligands and their metal complexes, using them as catalysts for the chemical fixation of CO2 into cyclic carbonates using epoxides (Ikiz et al., 2015).
Antioxidant Properties
Research by Olsen et al. (2013) has shown that bromophenols, including compounds related to this compound, exhibit antioxidant activity. They isolated bromophenols from the red algae Vertebrata lanosa and demonstrated their potent antioxidant effects in cellular assays (Olsen et al., 2013).
Photocatalytic Degradation
Absalan et al. (2017) investigated the photocatalytic degradation of bromophenol blue, a compound related to this compound, using NiTiO3 nanoparticles under UV and visible light irradiation. Their study is significant for understanding the degradation processes of bromophenols in environmental contexts (Absalan et al., 2017).
Biochemical Reactions
Fretland and Omiecinski (2000) explored the role of epoxide hydrolases in biochemical reactions involving epoxides like this compound. They discussed how these enzymes catalyze the hydration of epoxides to less reactive intermediates, highlighting the significance of these processes in biological systems (Fretland & Omiecinski, 2000).
Eigenschaften
Molekularformel |
C6H5BrO2 |
|---|---|
Molekulargewicht |
189.01 g/mol |
IUPAC-Name |
5-bromo-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ol |
InChI |
InChI=1S/C6H5BrO2/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6,8H |
InChI-Schlüssel |
NIXDKVLCYSTGRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2C(O2)C(=C1)Br)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



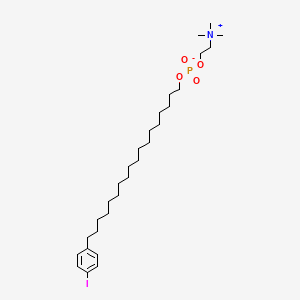
![2-[4-(4-{[Benzyl(3-methanesulfonamido-2-methylphenyl)amino]methyl}phenoxy)phenoxy]acetic acid](/img/structure/B1246180.png)

